molecular formula C10H12ClNO2 B1449510 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride CAS No. 2060000-47-5

1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B1449510
CAS No.: 2060000-47-5
M. Wt: 213.66 g/mol
InChI Key: MOUVKRHTNSBSPV-UHFFFAOYSA-N
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Description

1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl and a molecular weight of 213.66 g/mol . It is characterized by the presence of a pyridine ring attached to a cyclopropane carboxylic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps :

    Starting Materials: The synthesis begins with pyridine-3-methanol and cyclopropane carboxylic acid.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the hydrochloride salt.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride is utilized in various scientific research fields :

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets :

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds :

    Similar Compounds: Examples include 1-[(Pyridin-2-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride and 1-[(Pyridin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride.

    Uniqueness: The position of the pyridine ring (3-position) in this compound imparts unique chemical properties, such as specific binding affinities and reactivity patterns.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8;/h1-2,5,7H,3-4,6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVKRHTNSBSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CN=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride
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1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride
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1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride
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1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride
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1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride
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1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride

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